molecular formula C17H12FN3OS2 B2829320 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-82-8

5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2829320
CAS RN: 941927-82-8
M. Wt: 357.42
InChI Key: BZVZWEFXWJGUAU-UHFFFAOYSA-N
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Description

5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is not fully understood. However, it has been proposed that this compound may exert its biological activity by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids.
Biochemical and physiological effects:
Studies have shown that 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one exhibits various biochemical and physiological effects. For instance, it has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one for lab experiments is its high potency and selectivity towards specific molecular targets. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound and identify its molecular targets.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Investigation of the pharmacokinetic properties of this compound and its potential toxicity in vivo.
4. Screening of this compound against a wider range of biological targets and disease models.
5. Development of new derivatives and analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves the reaction of 3-fluorobenzylamine, 2-methylthiazole-4-carboxylic acid, and 2-amino-6-chloropyridazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product as a yellow solid.

Scientific Research Applications

5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has shown potential applications in various scientific research areas such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. In drug discovery, it has been investigated as a potential lead compound for the development of new drugs. In material science, it has been explored for its optical and electronic properties.

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-6-3-7-23-13)20-21(17(15)22)9-11-4-2-5-12(18)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWEFXWJGUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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